molecular formula C12H13Cl2N3 B1665700 Alinidine CAS No. 33178-86-8

Alinidine

Cat. No. B1665700
CAS RN: 33178-86-8
M. Wt: 270.15 g/mol
InChI Key: OXTYVEUAQHPPMV-UHFFFAOYSA-N
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Description

Alinidine (ST567) is a negative chronotrope developed in the 1970s and 1980s . It causes bradycardia by inhibiting the pacemaker current by altering the maximal channel conductance and voltage threshold . Its development was halted because it was not sufficiently specific for its target .


Synthesis Analysis

Alinidine is an HCN Channel blocker of neuronal I_h, related cardiac I_f channels, and ATP-sensitive K_ir channels . It is an analog of clonidine; a bradycardic and antiarrhythmic agent (sinus tachyarrhythmias) . Alinidine affects physiological markers in conscious dogs .


Molecular Structure Analysis

The molecular formula of Alinidine is C12H13Cl2N3 . Its molecular weight is 270.15 g/mol . The IUPAC name is N - (2,6-dichlorophenyl)- N -prop-2-enyl-4,5-dihydro-1 H -imidazol-2-amine .


Physical And Chemical Properties Analysis

Alinidine is a solid substance stored under inert gas . It is off-white in color and soluble in DMSO . The storage temperature is 2-8°C .

Scientific Research Applications

Heart Rate Reduction without Beta-Adrenoceptor Blockade

Alinidine, a novel drug, uniquely reduces heart rate without blocking beta-adrenoceptors, making it potentially useful for patients with angina and tachyarrhythmias (Harron, Riddell, & Shanks, 1981).

Potential in Coronary Heart Disease Therapy

Alinidine, as a bradycardic agent, shows promise in coronary heart disease therapy. Its ability to reduce resting heart rate and cardiac index without significantly altering left ventricular filling pressures or end-diastolic volume index suggests potential efficacy even in patients with impaired left ventricular function (Wiegand & Kreuzer, 1987).

Effects in Patients with Unstable Angina or Myocardial Infarction

In patients with unstable angina or myocardial infarction, Alinidine demonstrated a decrease in heart rate and arterial pressure, with no significant changes in stroke volume or cardiac output. This indicates its potential utility in these patient groups (Simoons & Hugenholtz, 1984).

Sinus Node Inhibition Mechanism

Alinidine's mechanism of action involves specific sinus node inhibition, indicated by its selective effect on the sinus node without negative inotropic action or alterations in calcium concentration and myocardial contraction (Millar & Williams, 1981).

Electrophysiological Effects on Sino-Atrial Node Cells

Alinidine decreases the spontaneous frequency in rabbit sino-atrial node cells, affecting ionic currents such as the slow inward current (Is), outward current (Ik), and hyperpolarization-activated inward current (Ih), thereby contributing to its negative chronotropic action (Satoh & Hashimoto, 1986).

Efficacy in Angina Pectoris

Clinical trials have shown that Alinidine reduces the number of anginal attacks and improves exercise tolerance in patients with angina pectoris. Its heart rate reduction properties contribute to a decreased ischemic ST-segment depression, indicating its potential as a therapeutic agent in angina management (Meinertz et al., 1983).

Proposed Fifth Class of Antiarrhythmic Action

Alinidine's unique mode of action, particularly its restriction of anionic current, suggests it could represent a new, fifth class of antiarrhythmic action. This finding is significant for its potential implications in arrhythmia management (Millar & Williams, 1981).

Influence on Cardiac Pacemaker Activity

Alinidine's bradycardic effect in the presence of cesium, which blocks inward currents, confirms its role in modulating cardiac pacemaker activity. This supports its use in conditions where heart rate reduction is beneficial (Dennis & Williams, 1986).

Improvement of Perfusion and Function in Ischemic Myocardium

In studies involving pigs with induced myocardial ischemia, Alinidine improved myocardial perfusion and function by reducing heart rate and favorably redistributing blood flow. This underscores its therapeutic potential in ischemic heart conditions (Schamhardt, Verdouw, & Saxena, 1981).

Metabolic Response in High-Demand Myocardial Ischemia

Alinidine showed positive effects on oxygen extraction and reduced signs of anaerobic metabolism in high-demand myocardial ischemia. This suggests its role in managing conditions where myocardial oxygen supply is critical (Hanet et al., 1989).

Electrophysiological and Antianginal Actions in Heart Patients

In heart patients, Alinidine demonstrated specific electrophysiological properties distinct from other bradycardia-inducing agents. It effectively reduced anginal attacks and improved exercise tolerance, highlighting its potential in cardiac therapy (Meinertz, Kasper, & Jähnchen, 1987).

Safety And Hazards

Clonidine, a drug similar to Alinidine, is relatively safe, and even at toxic doses, mortality is rare . Most morbidity or mortality arises from airway problems instead of cardiovascular issues, and the medication can be associated with CNS morbidity (depression) and cardiorespiratory compromise .

Future Directions

HCN channels, which Alinidine acts upon, offer excellent opportunities for the development of novel anticonvulsant, anaesthetic, and analgesic drugs . The design of agents that selectively target each of the four HCN channel isoforms is an important goal for future drug development .

properties

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYVEUAQHPPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022571
Record name Alinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alinidine

CAS RN

33178-86-8
Record name Alinidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33178-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alinidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alinidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alinidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALINIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
JS Millar, EMV Williams - Cardiovascular Research, 1981 - academic.oup.com
… The dose-response relation between alinidine and frequency is not altered by atropine. and alinidine does not block the positive chronotropic action of isoprenaline. Alinidine has no …
Number of citations: 63 academic.oup.com
T OPTHOF, JJ DUIVENVOORDEN… - Cardiovascular …, 1986 - academic.oup.com
… pattern in the presence of alinidine; (b) investigate … to alinidine; (c) find evidence for the interference of alinidine with anionic current; and (d) find evidence for the interference of alinidine …
Number of citations: 20 academic.oup.com
PD Dennis, EMV Williams - Cardiovascular research, 1986 - academic.oup.com
… if), alinidine still … alinidine the curve relating heart rate to alinidine concentration in the presence of caesium was parallel to that observed in its absence. It is concluded that the alinidine …
Number of citations: 8 academic.oup.com
DJ Snyders, PP Van Bogaert - Pflügers Archiv, 1987 - Springer
… alinidine reduces the slope of the diastolic depolarization in sinoatrial tissue and Purkinje fibers. In short Purkinje fibers of sheep, alinidine … (2) Ionophoretic injections of alinidine caused …
Number of citations: 46 link.springer.com
H Satoh, K Hashimoto - European journal of pharmacology, 1986 - Elsevier
… effects of alinidine on rabbit sino-atrial node cells were examined. Alinidine was applied in … node were decreased in the presence of alinidine concentrations higher than 10 and 100 p,g/…
Number of citations: 35 www.sciencedirect.com
DWG Harron, K Jady, JG Riddell… - Journal of …, 1982 - journals.lww.com
… , 40, and 80 mg) of alinidine, and supine and standing heart rate by 80 mg alinidine. The maximum … was significantly reduced by alinidine, 80 mg. A comparison of the effects of placebo, …
Number of citations: 34 journals.lww.com
HC Schamhardt, PD Verdouw… - Journal of Cardiovascular …, 1981 - journals.lww.com
We studied the effect of alinidine on myocardial perfusion and function in 10 open-chest pigs with left anterior descending coronary artery (LAD) stenosis. Following LAD stenosis the …
Number of citations: 53 journals.lww.com
DWG Harron, JG Riddell, RG Shanks - The Lancet, 1981 - Elsevier
… that oral administration of alinidine significantly reduced exercise tachycardia. mg alinidine reduced an exercise tachycardia to the same extent as 40 mg propranolol. Alinidine had less …
Number of citations: 34 www.sciencedirect.com
C Lillie, W Kobinger - European Journal of Pharmacology, 1983 - Elsevier
Two new substances, alinidine (St 567) and AQ-A 39, previously described as ‘specific bradycardic agents’ were investigated with respect to their effects on the rate of electrical …
Number of citations: 31 www.sciencedirect.com
W Traunecker, A Walland - Archives internationales de …, 1980 - europepmc.org
Alinidine (St 567, 2-[N-allyl-N-(2, 6-dichlorophenyl)-amino]-2-imidazoline), the N-allyl derivative of clonidine which causes a specific bradycardia at the sinus node, has been …
Number of citations: 30 europepmc.org

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